1-Heptanol-d1

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

1-Heptanol-d1 (n-Heptyl-1-d1 alcohol, CAS 38007-42-0) is the monodeuterated isotopologue of the straight-chain primary alcohol 1-heptanol, characterized by the selective replacement of a single hydrogen atom with deuterium (2H) at the C1 hydroxyl-bearing position. With a molecular formula of C7H15DO and a molecular weight of 117.21 g/mol, this stable isotope-labeled compound is supplied as a neat liquid with an isotopic enrichment of ≥98–99 atom % D.

Molecular Formula C7H16O
Molecular Weight 117.21 g/mol
Cat. No. B12404526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptanol-d1
Molecular FormulaC7H16O
Molecular Weight117.21 g/mol
Structural Identifiers
SMILESCCCCCCCO
InChIInChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D
InChIKeyBBMCTIGTTCKYKF-WHRKIXHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptanol-d1: Deuterium-Labeled Heptanol for Precise Quantitative Mass Spectrometry


1-Heptanol-d1 (n-Heptyl-1-d1 alcohol, CAS 38007-42-0) is the monodeuterated isotopologue of the straight-chain primary alcohol 1-heptanol, characterized by the selective replacement of a single hydrogen atom with deuterium (2H) at the C1 hydroxyl-bearing position [1]. With a molecular formula of C7H15DO and a molecular weight of 117.21 g/mol, this stable isotope-labeled compound is supplied as a neat liquid with an isotopic enrichment of ≥98–99 atom % D . As a member of the deuterated alcohol class, it is primarily employed as an internal standard in quantitative analytical workflows, including LC-MS, GC-MS, and NMR spectroscopy, where its near-identical chemical behavior to the native analyte—coupled with a predictable +1 Da mass shift—enables precise and accurate quantitation in complex biological and environmental matrices .

Why Unlabeled 1-Heptanol Cannot Be Substituted for 1-Heptanol-d1 in Quantitative Bioanalysis


Direct substitution of 1-Heptanol-d1 with its non-deuterated analog (unlabeled 1-heptanol, CAS 111-70-6) or even alternative deuterated heptanol isotopologues (e.g., 1-Heptanol-d7, CAS 1795025-53-4) is not a viable analytical strategy for quantitative mass spectrometry-based assays. The +1 Da mass increment of 1-Heptanol-d1 relative to the native analyte provides a specific, unique ion chromatographic signal that distinguishes the internal standard from the endogenous compound without causing significant chromatographic separation or altering ionization efficiency [1]. In contrast, unlabeled 1-heptanol produces a signal indistinguishable from the target analyte, rendering it useless as an internal standard for accurate quantification in complex biological samples where matrix effects and variable recovery necessitate isotopic internal standardization. Furthermore, highly deuterated forms such as 1-Heptanol-d7 exhibit a substantially larger mass difference (+7 Da) and an altered retention time due to a more pronounced deuterium isotope effect on lipophilicity, which can introduce systematic quantitation errors in reversed-phase LC-MS methods [2].

Quantitative Differentiation of 1-Heptanol-d1 Versus Closest Analogs and In-Class Alternatives


Isotopic Enrichment and Purity Specification: 1-Heptanol-d1 Versus Unlabeled 1-Heptanol

1-Heptanol-d1 is manufactured to a minimum isotopic enrichment specification of 99 atom % D, as verified by vendor certificates of analysis . In contrast, unlabeled 1-heptanol, even when supplied at high chemical purity (e.g., ≥99% GC area%), contains no detectable deuterium (0 atom % D) and cannot serve as an isotopic internal standard. This quantitative difference in isotopic composition directly determines the compound's utility for accurate quantitation via stable isotope dilution mass spectrometry (SID-MS).

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Mass Spectrometric Differentiation: Nominal Mass Shift of +1 Da Enables Unique Ion Monitoring

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, 1-Heptanol-d1 exhibits a molecular ion [M]+• or [M+H]+ at m/z 117.2, representing a +1 Da shift relative to unlabeled 1-heptanol (m/z 116.2) . This mass difference enables the selective extraction of ion chromatograms for the internal standard without spectral overlap from the native analyte, provided that the MS resolving power is sufficient. In contrast, unlabeled 1-heptanol yields an identical m/z 116.2 signal, rendering it indistinguishable from the target analyte. Highly deuterated comparators (e.g., 1-Heptanol-d7) produce a larger +7 Da shift (m/z 123.2), which may co-elute with other sample components and introduce isotopic interference in complex matrices.

GC-MS LC-MS Internal Standard SID-MS

Retention Behavior and Deuterium Isotope Effect: Minimal Shift in Reversed-Phase LC

In reversed-phase liquid chromatography, 1-Heptanol-d1 demonstrates a retention time shift of <0.05 min relative to unlabeled 1-heptanol under typical gradient conditions, which is negligible for quantitation and ensures co-elution within the same integration window [1]. This behavior is attributed to the minimal impact of a single deuterium atom on the compound's overall lipophilicity (LogP ≈ 2.7 for both isotopologues) [2]. In contrast, perdeuterated heptanol (1-Heptanol-d7) can exhibit a measurable retention time reduction of 0.1–0.3 min due to a cumulative deuterium isotope effect, which may lead to partial peak separation and require broader integration windows that compromise peak purity and quantitation accuracy [3].

Chromatography Deuterium Isotope Effect Method Development

Kinetic Isotope Effect (KIE): Monodeuteration Minimizes Metabolic Perturbation

The monodeuteration at the C1 position of 1-Heptanol-d1 induces a primary kinetic isotope effect (KIE) that is limited to the specific C–H(D) bond involved in alcohol dehydrogenase (ADH)-mediated oxidation. The observed KIE for monodeuterated alcohols is typically in the range of 2–4 (kH/kD), which is significantly smaller than the compounded KIEs observed for perdeuterated analogs (e.g., 1-Heptanol-d7) where multiple C–D bonds can alter metabolic flux [1]. For instance, in vitro studies on analogous primary alcohols indicate that 1-heptanol is oxidized to heptanoic acid with a dermal flux of 0.021 mg/cm²/hr in human epidermis ; monodeuteration is expected to slow this rate by a factor of approximately 2–4, whereas perdeuteration could reduce the rate more than 10-fold, complicating the interpretation of in vivo pharmacokinetic studies.

Metabolic Tracing ADME Pharmacokinetics

Optimal Application Scenarios for 1-Heptanol-d1 in Quantitative Bioanalysis and Metabolic Research


Stable Isotope Dilution LC-MS/MS Assay for Endogenous 1-Heptanol Quantification in Biological Fluids

1-Heptanol-d1 is ideally suited as an internal standard for the absolute quantification of trace-level 1-heptanol in complex biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. Its +1 Da mass shift provides a unique SRM transition while its minimal retention time shift (<0.05 min) ensures co-elution with the native analyte, thereby correcting for matrix-induced ionization suppression or enhancement [1]. This application is particularly critical in pharmacokinetic studies, forensic toxicology, and biomarker discovery where accurate and precise measurement of volatile alcohol metabolites is required.

GC-MS Quantitative Analysis of Volatile Organic Compounds (VOCs) in Environmental and Food Samples

In GC-MS analysis of volatile organic compounds (VOCs) in environmental air samples or food/beverage matrices, 1-Heptanol-d1 serves as an ideal internal standard for quantifying 1-heptanol and structurally similar alcohols. The deuterium label ensures the internal standard peak is baseline-resolved in the mass domain (m/z 117 vs. 116), while the high isotopic enrichment (≥99 atom % D) minimizes cross-contribution to the native analyte channel, enabling accurate determination of VOC concentrations at parts-per-billion (ppb) levels as required by regulatory methods .

Metabolic Pathway Tracing of Alcohol Dehydrogenase-Mediated Oxidation with Minimal Isotope Perturbation

For researchers investigating the metabolic fate of medium-chain primary alcohols, 1-Heptanol-d1 offers a superior alternative to perdeuterated tracers. The monodeuteration at the site of oxidation (C1) introduces a moderate kinetic isotope effect (kH/kD ≈ 2–4) that is sufficient to track the labeled atom while preserving the overall metabolic flux in a near-native state [2]. This enables more physiologically relevant elucidation of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) pathways in hepatocyte models or in vivo studies, avoiding the exaggerated metabolic perturbations caused by heavily deuterated analogs.

NMR Spectroscopic Quantitation Using Internal Referencing

In quantitative 1H NMR (qNMR) experiments, 1-Heptanol-d1 can be employed as an internal concentration reference standard. The selective deuteration at the C1 position eliminates the α-CH2 proton signal, simplifying the 1H NMR spectrum and providing a distinct, non-overlapping reference peak for accurate integration and concentration determination of co-dissolved analytes. This application leverages the compound's high isotopic purity and chemical stability to ensure reproducible and traceable quantification in pharmaceutical and natural product analysis .

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